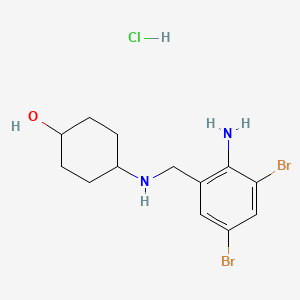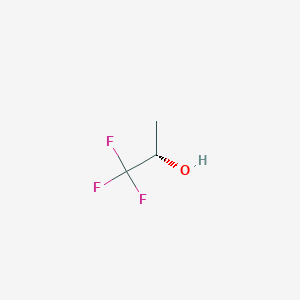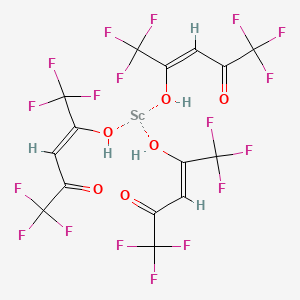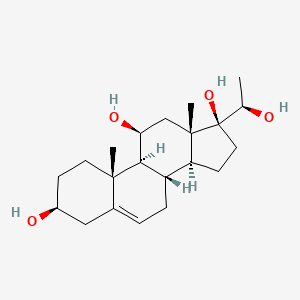
Cortisol 21-Tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisol 21-Tosylate is a synthetic derivative of cortisol, a hormone produced by the adrenal gland. This compound has garnered significant attention in various fields of research due to its potential therapeutic and toxic effects, as well as its role in pollution management and manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortisol 21-Tosylate is typically synthesized through the tosylation of cortisol. The process involves the reaction of cortisol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cortisol 21-Tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the tosylate group can be hydrolyzed to form cortisol.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tosylate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Various cortisol derivatives depending on the nucleophile used.
Hydrolysis: Cortisol.
Oxidation and Reduction: Different metabolites of cortisol.
Scientific Research Applications
Cortisol 21-Tosylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cortisol derivatives.
Biology: Employed in studies related to steroid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying cortisol-related disorders.
Industry: Utilized in the development of biosensors for cortisol detection and in pollution management
Mechanism of Action
Cortisol 21-Tosylate exerts its effects by interacting with the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of various genes involved in inflammation, immune response, and metabolism. The compound’s mechanism of action is similar to that of cortisol, but the presence of the tosylate group can alter its pharmacokinetic properties and receptor binding affinity .
Comparison with Similar Compounds
Cortisol 21-Tosylate is unique due to the presence of the tosylate group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Properties
CAS No. |
63644-48-4 |
|---|---|
Molecular Formula |
C₂₈H₃₆O₇S |
Molecular Weight |
516.65 |
Synonyms |
Cortisol, 21-p-Toluenesulfonate; (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






